molecular formula C10H10ClN3O2 B1446025 1-(2-Aminophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride CAS No. 1431963-42-6

1-(2-Aminophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride

Cat. No.: B1446025
CAS No.: 1431963-42-6
M. Wt: 239.66 g/mol
InChI Key: RLJQXGUXYNTATA-UHFFFAOYSA-N
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Description

1-(2-Aminophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride is a heterocyclic compound that features a pyrazole ring substituted with an aminophenyl group and a carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride typically involves the reaction of 2-aminobenzoyl hydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The carboxylic acid group is introduced through subsequent hydrolysis. The hydrochloride salt is then formed by treating the free acid with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents can also be optimized to improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed:

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

1-(2-Aminophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-Aminophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The carboxylic acid group can interact with metal ions, affecting various biochemical pathways.

Comparison with Similar Compounds

    2-Aminophenylpyrazole: Lacks the carboxylic acid group, which may affect its reactivity and applications.

    1-(2-Aminophenyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with the carboxylic acid group at a different position, which can influence its chemical properties and biological activity.

Uniqueness: 1-(2-Aminophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride is unique due to the specific positioning of its functional groups, which can lead to distinct chemical reactivity and biological interactions. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(2-aminophenyl)pyrazole-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2.ClH/c11-7-3-1-2-4-9(7)13-6-5-8(12-13)10(14)15;/h1-6H,11H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLJQXGUXYNTATA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)N2C=CC(=N2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-Aminophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride
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1-(2-Aminophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride
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1-(2-Aminophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride
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1-(2-Aminophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride
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1-(2-Aminophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride
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1-(2-Aminophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride

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